molecular formula C21H23N3O2 B4239441 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide

Cat. No. B4239441
M. Wt: 349.4 g/mol
InChI Key: AQYJAJCOIISKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DMHPB, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMHPB is not fully understood, but it is believed to act on various cellular signaling pathways. In cancer cells, DMHPB has been shown to induce apoptosis by activating the caspase pathway. Inflammation is a complex process involving various cytokines and signaling pathways, and DMHPB has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. DMHPB has also been shown to activate the opioid receptors in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
DMHPB has been reported to have various biochemical and physiological effects. In cancer cells, DMHPB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is a complex process involving various cytokines and signaling pathways, and DMHPB has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. DMHPB has also been shown to have analgesic effects by activating the opioid receptors in the brain.

Advantages and Limitations for Lab Experiments

DMHPB has several advantages for lab experiments, including its high potency and selectivity. However, there are also some limitations to using DMHPB in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on DMHPB. One direction is to further investigate its potential applications in cancer research, inflammation, and pain management. Another direction is to explore its potential as a drug candidate for these applications. Additionally, further studies are needed to fully understand the mechanism of action of DMHPB and its biochemical and physiological effects. Finally, future research could focus on developing more efficient and effective synthesis methods for DMHPB.

Scientific Research Applications

DMHPB has been studied for its potential applications in various fields such as cancer research, inflammation, and pain management. In cancer research, DMHPB has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Inflammation is a common response of the body to injury or infection, and DMHPB has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. DMHPB has also been studied for its potential use in pain management, as it has been shown to have analgesic effects.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-8-7-9-17(12-14)13-24-16(3)20(15(2)23-24)22-21(25)18-10-5-6-11-19(18)26-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYJAJCOIISKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide

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